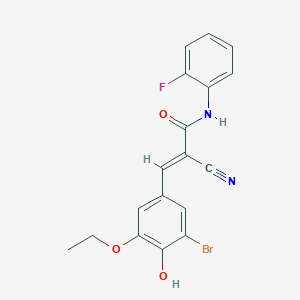![molecular formula C17H19N3O4S B2768613 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1252816-71-9](/img/structure/B2768613.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with diverse applications in scientific research. Its intricate structure includes both thieno[3,2-d]pyrimidin and furan moieties, making it a molecule of significant interest for its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through a multi-step process:
Formation of Thieno[3,2-d]pyrimidin Core: This can involve the cyclization of a suitably substituted 2-aminothiophene derivative with an appropriate carbonyl compound.
N-alkylation with Furan-2-ylmethyl Group: The final step involves the N-alkylation of the thieno[3,2-d]pyrimidin intermediate with furan-2-ylmethyl bromide under basic conditions.
Industrial Production Methods: Scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity, involving continuous-flow processes and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the furan moiety to form various oxidative derivatives.
Reduction: The thieno[3,2-d]pyrimidin core can be reduced under specific conditions to explore different hydrogenated forms.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Base-catalyzed reactions with various alkyl halides or acyl chlorides.
Major Products Formed:
Oxidative derivatives of the furan moiety.
Reduced forms of the thieno[3,2-d]pyrimidin core.
Substituted acetamide derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules, aiding in the synthesis of diverse heterocyclic compounds. Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Medicine: Explored as a potential therapeutic agent due to its complex structure and biological activities. Industry: Utilized in the development of novel materials and fine chemicals, owing to its synthetic versatility.
Mechanism of Action
The compound’s mechanism of action is largely defined by its interaction with specific molecular targets. It may inhibit enzyme activity or interact with cellular receptors, leading to modulation of biological pathways. The thieno[3,2-d]pyrimidin core can act as a scaffold for drug design, engaging in hydrogen bonding and hydrophobic interactions with target proteins.
Comparison with Similar Compounds
When comparing 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide to other heterocyclic compounds:
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: Lacks the furan moiety, potentially altering its biological activity.
1-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)furan-2-ylmethylamine: Similar structure but with different substituents, affecting its reactivity and applications.
3-butyl-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl-furan-2-carboxylate:
Each compound has unique properties that determine its suitability for specific applications, highlighting the distinctiveness of this compound.
Let me know what you think of this dive into the world of organic compounds!
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-7-19-16(22)15-13(6-9-25-15)20(17(19)23)11-14(21)18-10-12-5-4-8-24-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLALMXDTSXAMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2768534.png)
![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)
![2,6-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2768536.png)
![4-(6-Methyl-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2768537.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2768538.png)
![1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768541.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2768543.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2768545.png)


![3-benzyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2768553.png)
